molecular formula C18H20N2O2 B5692519 N-[4-(butyrylamino)phenyl]-4-methylbenzamide

N-[4-(butyrylamino)phenyl]-4-methylbenzamide

Cat. No. B5692519
M. Wt: 296.4 g/mol
InChI Key: ULNRTGWFDHSYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(butyrylamino)phenyl]-4-methylbenzamide, also known as BPN14770, is a small molecule drug that has shown promising results in preclinical studies for the treatment of cognitive disorders.

Mechanism of Action

N-[4-(butyrylamino)phenyl]-4-methylbenzamide is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, N-[4-(butyrylamino)phenyl]-4-methylbenzamide increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB) signaling pathways. These pathways are involved in the regulation of synaptic plasticity, which is important for learning and memory processes.
Biochemical and Physiological Effects:
N-[4-(butyrylamino)phenyl]-4-methylbenzamide has been shown to increase synaptic plasticity and improve cognitive function in animal models. It also has neuroprotective effects and has been shown to reduce neuroinflammation and oxidative stress in the brain. N-[4-(butyrylamino)phenyl]-4-methylbenzamide has a favorable pharmacokinetic profile, with good brain penetrance and a long half-life, which makes it a promising candidate for clinical development.

Advantages and Limitations for Lab Experiments

N-[4-(butyrylamino)phenyl]-4-methylbenzamide has several advantages for lab experiments, including its selectivity for PDE4D and its ability to cross the blood-brain barrier. However, it also has some limitations, such as its relatively low potency and the need for high doses to achieve therapeutic effects in animal models.

Future Directions

There are several future directions for the development of N-[4-(butyrylamino)phenyl]-4-methylbenzamide. One potential avenue is the optimization of the synthesis method to improve yield and purity. Another direction is the development of more potent analogs of N-[4-(butyrylamino)phenyl]-4-methylbenzamide that can achieve therapeutic effects at lower doses. Clinical trials are also needed to evaluate the safety and efficacy of N-[4-(butyrylamino)phenyl]-4-methylbenzamide in humans, which could lead to its approval as a treatment for cognitive disorders. Finally, further research is needed to elucidate the precise mechanisms of action of N-[4-(butyrylamino)phenyl]-4-methylbenzamide and its effects on different brain regions and cell types.

Synthesis Methods

N-[4-(butyrylamino)phenyl]-4-methylbenzamide is synthesized through a multi-step process that involves the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminophenylbutyric acid to form the amide intermediate, which is further reacted with 4-methylphenylboronic acid in the presence of a palladium catalyst to yield the final product.

Scientific Research Applications

N-[4-(butyrylamino)phenyl]-4-methylbenzamide has been shown to improve cognitive function in preclinical studies, specifically in animal models of Alzheimer's disease and Fragile X syndrome. It has also demonstrated potential for the treatment of other cognitive disorders such as schizophrenia, depression, and autism spectrum disorders.

properties

IUPAC Name

N-[4-(butanoylamino)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-4-17(21)19-15-9-11-16(12-10-15)20-18(22)14-7-5-13(2)6-8-14/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNRTGWFDHSYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(butyrylamino)phenyl]-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.